molecular formula C10H7Cl5O2 B1200179 Plifenate CAS No. 21757-82-4

Plifenate

Cat. No. B1200179
Key on ui cas rn: 21757-82-4
M. Wt: 336.4 g/mol
InChI Key: FSGNOVKGEXRRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04127728

Procedure details

134 g (1 mole) of aluminum chloride are added, while stirring, to 500 ml (4.4 moles) of o-dichlorobenzene, the excess of which simultaneously serves as the solvent. The mixture is cooled to 0° C and 147.5 g (1 mole) of anhydrous chloral are added dropwise at 0° to 5° C. The mixture is allowed to react further at 0° to 5° C for 6 hours and 78 g (1 mole) of acetyl chloride (or 102 g, 1 mole of acetic anhydride) are then added dropwise at 0° to 8° C. The batch is then poured in portions into a suspension of 322 g (1 mole) of sodium sulfate ·10 H2O in o-dichlorobenzene and the temperature is kept at about 20° C by cooling. The salts which have precipitated out are filtered off and washed twice with 300 ml of o-dichlorobenzene and the solvent is stripped off at 100° C in a rotary evaporator. 100 ml of isopropanol are added to the residue and the mixture is left to crystallize out at 0° C. The crystals are filtered off, washed with a little cold isopropanol and dried in a vacuum desiccator. 309 g (92% of theory) of 1-(3,4-dichlorophenyl)-2,2,2-trichloro-ethyl acetate with a melting point of 85°-86° C are obtained.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
147.5 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Three
Quantity
102 g
Type
reactant
Reaction Step Three
Quantity
322 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[O:5]=[CH:6][C:7]([Cl:10])([Cl:9])[Cl:8].C(Cl)(=O)C.C(O[C:19](=[O:21])[CH3:20])(=O)C.S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[Cl:36]>>[C:19]([O:5][CH:6]([C:33]1[CH:34]=[CH:35][C:30]([Cl:29])=[C:31]([Cl:36])[CH:32]=1)[C:7]([Cl:10])([Cl:9])[Cl:8])(=[O:21])[CH3:20] |f:0.1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
147.5 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Three
Name
Quantity
78 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
102 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
322 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react further at 0° to 5° C for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
is kept at about 20° C
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
The salts which have precipitated out
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed twice with 300 ml of o-dichlorobenzene
CUSTOM
Type
CUSTOM
Details
the solvent is stripped off at 100° C in a rotary evaporator
ADDITION
Type
ADDITION
Details
100 ml of isopropanol are added to the residue
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to crystallize out at 0° C
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off
WASH
Type
WASH
Details
washed with a little cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(Cl)(Cl)Cl)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 309 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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